(E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-imidazol-1-yl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c26-28(27,15-8-17-4-2-1-3-5-17)25-13-11-23(12-14-25)18-6-7-19(22-21-18)24-10-9-20-16-24/h1-10,15-16H,11-14H2/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPUQAXYBBMBKH-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to compile and analyze the available research findings regarding its biological activity, including mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Research indicates that compounds containing imidazole and piperazine moieties often exhibit diverse biological activities due to their ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperazine group can enhance solubility and bioavailability.
1. Anticancer Activity
Several studies have highlighted the anticancer properties of pyridazine derivatives, including those similar to this compound. For instance, derivatives with styrylsulfonyl groups have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lead Compound 9a | MCF-7 (Breast) | 0.5 | Induction of apoptosis |
| Lead Compound 18 | A549 (Lung) | 0.8 | Mitotic arrest |
These compounds act as mitotic inhibitors, disrupting the cell cycle and inducing apoptosis in cancer cells .
2. Antimicrobial Activity
Imidazole-containing compounds have also been reported to possess antimicrobial properties. For example, studies on related imidazole derivatives have demonstrated efficacy against fungi such as Aspergillus fumigatus, indicating potential applications in treating fungal infections .
3. Other Biological Activities
Research into similar pyridazine derivatives has revealed additional pharmacological activities, including:
- Anti-inflammatory effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antiviral properties : Certain compounds exhibit activity against viral infections by inhibiting viral replication.
Case Study 1: Efficacy Against Cancer
In a study evaluating the effects of a related compound on K562 cells (a chronic myeloid leukemia cell line), it was found that the compound exhibited an IC50 value of less than 2 nM, indicating potent inhibitory activity against BCR-ABL kinase, a critical target in chronic myeloid leukemia treatment .
Case Study 2: Antimicrobial Testing
Another study assessed the antimicrobial activity of imidazole derivatives against Candida albicans. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, suggesting potential therapeutic uses in antifungal treatments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyridazine vs. Pyrazolopyrimidine Derivatives
describes pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 2 and 3), which share heterocyclic cores but differ in nitrogen atom positioning. Key distinctions:
Substituent Analysis
Styrylsulfonyl-Piperazine vs. Hydrazine/Imino Groups
The target compound’s styrylsulfonyl-piperazine substituent contrasts with hydrazine or imino groups in ’s derivatives:
Implications : The styrylsulfonyl group improves membrane permeability compared to polar hydrazines, making the target compound more suitable for in vivo studies.
Table 1: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-3-(1H-imidazol-1-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine, and what analytical techniques validate its purity?
- Methodology : A two-step approach is typical: (1) Coupling of 1H-imidazole to pyridazine via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) styrylsulfonyl group introduction to piperazine using a sulfonylation reagent (e.g., styrylsulfonyl chloride in dichloromethane).
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.5–8.5 ppm, styrylsulfonyl vinyl protons at δ 6.5–7.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store this compound to ensure stability?
- Protocol : Store under inert atmosphere (argon) at –20°C, protected from light due to the styrylsulfonyl group’s photosensitivity. Use desiccants to prevent hydrolysis. Safety measures include PPE (gloves, goggles) and fume hoods during handling, as per GHS codes P210 (avoid ignition sources) and P201 (pre-read safety protocols) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Approach : Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) and cell-based viability assays (MTT/XTT). For antiplatelet activity (a known pyridazine derivative function), use platelet-rich plasma (PRP) aggregation assays with ADP or collagen as agonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Strategy : Systematically modify substituents:
- Imidazole ring : Replace with other heterocycles (e.g., triazole) to assess binding affinity.
- Styrylsulfonyl group : Test substituents on the phenyl ring (e.g., electron-withdrawing groups like –CF₃) to modulate electronic effects.
- Piperazine linker : Explore alkylation or substitution to alter pharmacokinetics.
Q. What experimental designs address contradictions between in vitro potency and in vivo efficacy?
- Resolution : Use a tiered approach:
Pharmacokinetics : Assess bioavailability (oral vs. IV administration) and plasma protein binding.
Metabolite Profiling : Identify active/inactive metabolites via LC-MS.
Dose-Response in Disease Models : Utilize randomized block designs (e.g., split-plot for dose/time variables) to minimize confounding factors .
Q. How can ecotoxicological risks be evaluated during preclinical development?
- Framework : Follow OECD guidelines:
- Abiotic Stability : Hydrolysis/photolysis studies under simulated environmental conditions (pH 4–9, UV exposure).
- Biotic Impact : Acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation screening (modified Sturm test).
- Data Integration : Cross-reference with environmental fate models (e.g., EQC or EPI Suite) to predict persistence and bioaccumulation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?
- Critical Factors :
- Assay Conditions : Variability in buffer pH, ion concentration, or ATP levels (for kinase assays) alters results. Standardize using reference inhibitors (e.g., staurosporine for kinases).
- Cell Lines : Genetic drift or passage number affects target expression. Validate with RT-qPCR or Western blot.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
